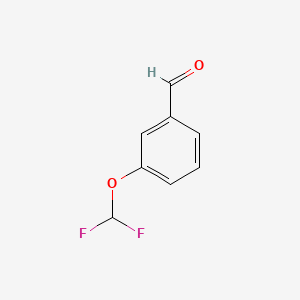

3-(Difluoromethoxy)benzaldehyde

Description

Historical Context and Discovery Timeline

The synthesis of 3-(difluoromethoxy)benzaldehyde emerged alongside advancements in fluoroorganic chemistry during the late 20th century. While fluorinated compounds gained prominence in the 1930s with Schiemann’s diazofluorination method, the introduction of difluoromethoxy (-OCF₂H) groups became feasible only after the development of reliable fluoromethylation techniques. Early work by Schmitt (1870) and Lenz (1877) on aryl C–F bond formation laid the groundwork, but practical routes to difluoromethoxy-substituted aromatics materialized in the 1980s via nucleophilic halogen exchange and Mitsunobu reactions.

The compound first appeared in patent literature in the 1990s as an intermediate for pharmaceuticals, particularly PDE4 inhibitors like Roflumilast. Industrial-scale production methods were refined post-2000 using potassium carbonate-mediated alkylation of 3-hydroxybenzaldehyde derivatives with chlorodifluoromethane.

Nomenclature and Structural Identity

IUPAC Name : this compound

Molecular Formula : C₈H₆F₂O₂

Molecular Weight : 172.13 g/mol

Structural Features:

- Core : Benzaldehyde (C₆H₅CHO)

- Substituent : Difluoromethoxy (-OCF₂H) group at the meta (3-) position

Key Spectroscopic Data :

The planar aromatic ring adopts a slight distortion due to steric and electronic effects from the -OCF₂H group, as confirmed by X-ray crystallography of related derivatives.

Role in Modern Fluoroorganic Chemistry

This compound serves two critical functions:

Electrophilic Building Block

The aldehyde group undergoes:

Fluorine Effect Modulator

The -OCF₂H group:

- Increases metabolic stability in drug candidates by resisting cytochrome P450 oxidation

- Modulates lipophilicity (LogP ≈ 2.1), improving blood-brain barrier penetration

- Enhances electrophilicity of adjacent positions for cross-coupling reactions

Table 1 : Synthetic Applications in Pharmaceuticals

The compound’s versatility is further demonstrated in materials science, where it templates liquid crystals with low dielectric constants.

Propriétés

IUPAC Name |

3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUSWPRDIPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371745 | |

| Record name | 3-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85684-61-3 | |

| Record name | 3-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Selective Difluoromethoxylation of Hydroxybenzaldehydes

A common synthetic strategy involves selective alkylation of hydroxy-substituted benzaldehydes with difluoromethylating agents under alkaline conditions. The key reagent is often sodium chlorodifluoroacetate, which serves as a difluoromethyl source.

- Starting Material: 3,4-dihydroxybenzaldehyde or related hydroxybenzaldehydes.

- Difluoromethylation Reagent: Solid sodium chlorodifluoroacetate.

- Alkali: Sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, or potassium bicarbonate.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), water, or their mixtures.

- Reaction Temperature: Typically 60–120°C.

- Molar Ratios: Hydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate = 1 : 0.5–2 : 0.5–1.5.

$$

\text{3,4-dihydroxybenzaldehyde} + \text{NaO}2\text{CCF}2\text{Cl} \xrightarrow[\text{alkali}]{60-120^\circ C} \text{3-hydroxy-4-difluoromethoxybenzaldehyde}

$$

This method yields the difluoromethoxy-substituted benzaldehyde with high selectivity and yield, suitable for industrial scale due to mild conditions and environmentally friendly reagents.

Difluoromethoxylation of Methoxybenzaldehydes

Another approach uses 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the substrate, reacting with sodium chlorodifluoroacetate in the presence of cesium carbonate in DMF/water mixture.

- Reaction Conditions: Heating at 100°C for 3.5 hours.

- Workup: Acidification with concentrated HCl, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

- Yield: Approximately 91%.

This method produces 4-(difluoromethoxy)-3-methoxybenzaldehyde with high efficiency and purity, demonstrating the versatility of sodium chlorodifluoroacetate as a difluoromethylating agent.

Multi-Step Synthesis via Alkoxybenzaldehyde Intermediates

A more complex synthetic route involves:

- Alkylation of 3-halo-4-hydroxybenzaldehyde with cyclopropylmethanol or its sodium salt to form 3-cyclopropylmethoxy-4-hydroxybenzaldehyde.

- Subsequent difluoromethoxylation using chlorodifluoroacetic acid or its sodium salt under alkaline conditions.

- Optional oxidation to convert aldehyde to benzoic acid derivatives.

- Step 1: Reaction in aprotic polar solvents (e.g., DMF) at 10–60°C with potassium hydride or sodium alkoxide as base.

- Step 2: Reaction in DMSO at 120°C for 12 hours with sodium chlorodifluoroacetate and alkali.

- Yields: Around 85% for each step.

- Purity: HPLC purity >90%.

This method is notable for its good selectivity, high yield, mild reaction conditions, and environmental compatibility, making it suitable for industrial production of difluoromethoxy-substituted benzaldehydes and related compounds.

- The use of sodium chlorodifluoroacetate as a difluoromethylating agent is a common and effective strategy, providing good yields and selectivity.

- Reaction conditions favor polar aprotic solvents and moderate to high temperatures (60–120°C).

- Alkali choice influences reaction efficiency; carbonate and hydroxide bases are preferred.

- The methods avoid highly toxic reagents and harsh conditions, aligning with green chemistry principles.

- Multi-step syntheses allow functional group modifications, expanding the scope of derivatives accessible.

- Purification typically involves acidification, extraction, drying, and chromatographic techniques to achieve high purity.

The preparation of 3-(Difluoromethoxy)benzaldehyde is well-established through selective difluoromethoxylation of hydroxybenzaldehydes using sodium chlorodifluoroacetate under alkaline conditions. The methods reviewed demonstrate high yields, good selectivity, and environmentally considerate processes suitable for both laboratory and industrial scales. Variations in starting materials and reaction conditions allow tailored synthesis of related derivatives, enhancing the compound's utility in pharmaceutical and chemical research.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: 3-(Difluoromethoxy)benzoic acid.

Reduction: 3-(Difluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(Difluoromethoxy)benzaldehyde serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the metabolic stability and potency of drug candidates. Notably, compounds derived from this compound have shown improved efficacy against specific enzymes and receptors.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited enhanced activity against cancer cell lines compared to their non-fluorinated counterparts. The introduction of the difluoromethoxy group significantly improved the compounds' binding affinity to target proteins involved in cancer progression .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals. Its ability to modify biological activity makes it valuable in developing herbicides and pesticides that are more effective while minimizing environmental impact.

Research Findings

Research indicates that agrochemical formulations incorporating this compound have demonstrated increased efficacy in controlling pest populations while reducing the required application rates .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its unique chemical properties allow for incorporation into polymers and coatings, enhancing durability and performance.

Application Example

The compound has been investigated for use in electronic materials due to its ability to improve conductivity and thermal stability when integrated into polymer matrices .

Biochemical Research

In biochemical research, derivatives of this compound are employed to study enzyme mechanisms and develop inhibitors. These studies aid in understanding disease mechanisms and contribute to therapeutic advancements.

Case Study: Enzyme Inhibition

A recent study focused on the inhibitory effects of a derivative of this compound on specific proteases involved in disease pathways. The findings revealed that the compound effectively reduced protease activity, suggesting its potential as a therapeutic agent .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Properties :

- Boiling Point : 245–250°C (estimated)

- LogP : 1.87 (indicative of moderate lipophilicity)

- Synthesis : Produced via microwave-assisted alkylation of 3-hydroxybenzaldehyde with chlorodifluoroacetate, achieving high yields (~90%) under optimized conditions .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 3-(difluoromethoxy)benzaldehyde with six structurally related benzaldehyde derivatives:

Functional Differences and Reactivity

Electronic Effects :

- The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density at the aromatic ring. This property enhances oxidative stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents .

- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde combines steric hindrance (cyclopropylmethoxy) and electronic modulation (difluoromethoxy), optimizing interactions with PDE4D’s hydrophobic binding pocket .

Synthetic Utility :

- 4-(Difluoromethoxy)benzaldehyde undergoes regioselective condensations due to para-substitution, whereas This compound favors ortho/para-directing effects in electrophilic substitutions .

- Brominated derivatives (e.g., 2-bromo-6-(difluoromethoxy)benzaldehyde ) enable cross-coupling reactions critical for constructing biaryl systems in drug candidates .

Pharmacological and Industrial Relevance

- PDE4D Inhibitors: this compound derivatives like GEBR-32a show superior cAMP pathway activation and reduced neuroinflammation compared to rolipram, a non-selective PDE4 inhibitor .

- Roflumilast Synthesis : The cyclopropylmethoxy analogue is pivotal in Roflumilast production, with scalable processes achieving >95% purity via column chromatography .

Activité Biologique

3-(Difluoromethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a difluoromethoxy group attached to a benzaldehyde moiety. This structural feature is significant as it influences the compound's lipophilicity and reactivity, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Phosphodiesterase (PDE) : Research indicates that compounds with difluoromethoxy substitutions exhibit enhanced potency as PDE inhibitors. For instance, in a study evaluating various substituted benzaldehydes, those with difluoromethoxy groups demonstrated increased inhibitory effects on PDE4, which is linked to anti-inflammatory responses .

- Anti-fibrotic Effects : A derivative of this compound, specifically 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, was shown to alleviate pulmonary fibrosis in experimental models. It inhibited epithelial-to-mesenchymal transition (EMT) processes and reduced inflammation markers in lung tissues .

Table 1: Summary of Biological Activities

Case Studies

- Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in rats, treatment with the difluoromethoxy derivative significantly improved lung function and reduced inflammatory cytokines. The compound decreased the expression of α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen in lung tissues, indicating its potential as a therapeutic agent for fibrotic diseases .

- PDE4 Selectivity Testing : Compounds with the difluoromethoxy group were tested for selectivity against various PDE subtypes. The results indicated that these compounds not only inhibited PDE4 effectively but also showed reduced activity against other PDEs, suggesting a favorable selectivity profile for anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Difluoromethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via difluoromethylation of 3-hydroxybenzaldehyde. Use chlorodifluoromethane (generating difluorocarbene in situ) with potassium fluoride under basic conditions. Reaction optimization should include temperature gradients (35–55°C) and catalyst screening (e.g., phase-transfer catalysts like benzyltrimethylammonium chloride) to enhance yield . Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify substituent positions and absence of byproducts.

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H] at m/z 189.1).

- FT-IR : Identify aldehyde C=O stretch (~1700 cm) and difluoromethoxy C-F vibrations (~1100–1250 cm) .

Q. What stability considerations are critical for handling this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light, as UV radiation may degrade the difluoromethoxy moiety. Conduct stability assays using HPLC to track decomposition products over time .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodology : Use in silico tools like molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs). Leverage PubChem’s BioActivity data and DSSTox’s predictive toxicology models to prioritize derivatives with favorable ADMET profiles . Validate predictions with in vitro assays (e.g., IC measurements in cancer cell lines).

Q. What strategies resolve contradictions in substituent effects observed in structure-activity relationship (SAR) studies?

- Methodology : Compare electronic (Hammett σ constants) and steric parameters of substituents. For example, difluoromethoxy’s electron-withdrawing nature may enhance metabolic stability but reduce nucleophilic reactivity. Use multivariate regression to disentangle competing effects. Cross-reference with analogs like 4-(difluoromethoxy)-3-fluorobenzaldehyde to isolate positional impacts .

Q. How can reaction yields be improved when synthesizing this compound derivatives under mild conditions?

- Methodology : Screen green solvents (e.g., cyclopentyl methyl ether) to reduce side reactions. Optimize stoichiometry of difluorocarbene precursors (e.g., BrCFCOEt) using Design of Experiments (DoE) software. Employ flow chemistry for precise temperature control and scalability .

Q. What analytical techniques best quantify trace impurities in this compound?

- Methodology : Use GC-MS with a DB-5MS column to detect volatile byproducts (e.g., unreacted hydroxybenzaldehyde). For non-volatile impurities, apply HPLC-PDA with a C18 column (acetonitrile/water gradient). Validate limits of detection (LOD) via spike-recovery experiments .

Q. How can this compound be tailored for materials science applications (e.g., OLEDs)?

- Methodology : Modify the aldehyde group via condensation reactions to form Schiff bases or imines, which enhance electron transport properties. Characterize optoelectronic performance using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis). Compare with analogs like 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde to assess substituent effects on charge mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.